molecular formula C9H20N2O B2868249 Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine CAS No. 1343629-30-0

Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine

Cat. No. B2868249
CAS RN: 1343629-30-0
M. Wt: 172.272
InChI Key: GFXZPPKISPYNCS-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine” are not specified in the sources retrieved .

Scientific Research Applications

Synthesis of Piperidinone Derivatives

This compound is utilized in the synthesis of piperidin-4-one derivatives , which are known for their diverse biological activities. For instance, the synthesis of 3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one involves the use of Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine . These derivatives exhibit a range of biological activities, including antiviral , antitumor , analgesic , and antimicrobial properties .

Biological Activity Studies

The morpholine moiety of the compound is widely recognized in medicinal chemistry. It’s often incorporated into drug molecules to bind with high affinity to various receptors, aiding in the development of new therapeutic agents . This makes it a valuable tool for studying the biological potential of indole derivatives and other bioactive compounds.

Chemical Characterization

In research, the compound is characterized using techniques like FT-IR , 1H NMR , EI-MS , and elemental analysis to determine its structure and properties . This is essential for confirming the identity and purity of the compound before it’s used in further applications.

Mannich Condensation Reactions

Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine is involved in Mannich condensation reactions . These reactions are crucial for creating compounds with complex structures and are a cornerstone in organic synthesis, particularly in the pharmaceutical industry .

Development of Anticancer Agents

The compound’s derivatives have been explored for their anticancer properties. By modifying the structure and observing the biological activity, researchers can identify potential anticancer agents .

Central Nervous System Stimulants

Compounds with a piperidin-4-one nucleus, which can be synthesized using Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine, have been reported to act as central nervous system stimulants . This application is significant in the development of treatments for neurological disorders.

Industrial Synthesis Applications

Beyond medicinal chemistry, the morpholine component of the compound is also used in various industrial synthesis applications. Its versatility in chemical reactions makes it a valuable asset in the creation of a wide range of industrial products .

Analytical Reference Material

Lastly, the compound can serve as an analytical reference material in quality control processes. Its well-characterized nature allows it to be a standard against which other substances can be measured and analyzed .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. The mechanism of action for “Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine” is not specified in the sources retrieved .

properties

IUPAC Name

N,2-dimethyl-1-morpholin-4-ylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-9(2,10-3)8-11-4-6-12-7-5-11/h10H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXZPPKISPYNCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCOCC1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine

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